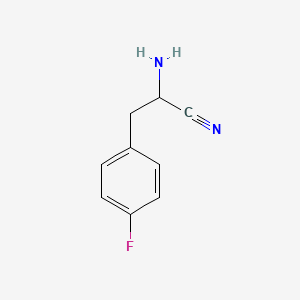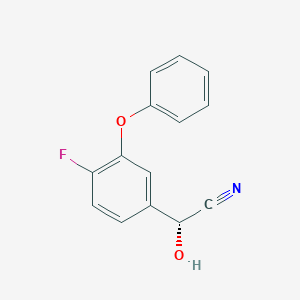
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a chiral cyanohydrin compound, characterized by the presence of both a cyano group (-CN) and a hydroxy group (-OH) attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine typically involves the nucleophilic addition of hydrogen cyanide (HCN) to the corresponding aldehyde, 4-Fluoro-3-phenoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanohydrin product .
Reaction Conditions:
Reagents: 4-Fluoro-3-phenoxybenzaldehyde, HCN, NaCN or KCN
Solvent: Water or an organic solvent like ethanol
Temperature: Room temperature to 0°C
Catalyst: Base (NaCN or KCN)
Industrial Production Methods
On an industrial scale, the synthesis of cyanohydrins often employs safer alternatives to HCN due to its high toxicity. One such method involves the use of acetone cyanohydrin as a cyanide source, which can be generated in situ . This approach minimizes the handling of free HCN and enhances safety.
化学反応の分析
Types of Reactions
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-Fluoro-3-phenoxybenzaldehyde.
Reduction: The cyano group can be reduced to an amine group, yielding 4-Fluoro-3-phenoxybenzylamine.
Substitution: The cyano group can be substituted with other nucleophiles, such as hydroxide ions, to form carboxylic acids or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or alcohols in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-3-phenoxybenzaldehyde
Reduction: 4-Fluoro-3-phenoxybenzylamine
Substitution: 4-Fluoro-3-phenoxybenzoic acid or its esters
科学的研究の応用
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine has several applications in scientific research:
作用機序
The mechanism of action of ®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon of the aldehyde group. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the cyanohydrin product .
Molecular Targets and Pathways:
Nucleophilic Addition: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon.
Protonation: The alkoxide intermediate is protonated to form the final product.
類似化合物との比較
Similar Compounds
Mandelonitrile: A naturally occurring cyanohydrin found in the pits of some fruits.
Glycolonitrile: The simplest cyanohydrin, derived from formaldehyde.
Acetone Cyanohydrin: Used industrially as a source of HCN.
Uniqueness
®-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is unique due to its chiral nature and the presence of both a fluoro and phenoxy group. These functional groups can impart specific chemical properties and reactivity, making it valuable for enantioselective synthesis and applications in various fields.
特性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC名 |
(2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |
InChIキー |
FYIOXXUKFQPTJS-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


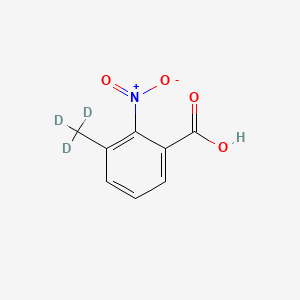
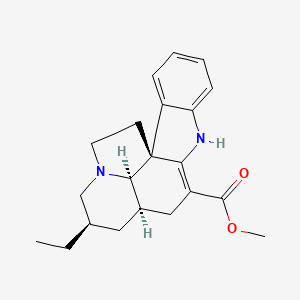
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
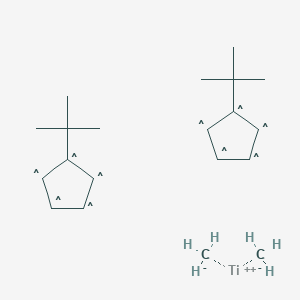
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
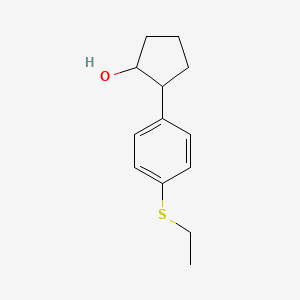
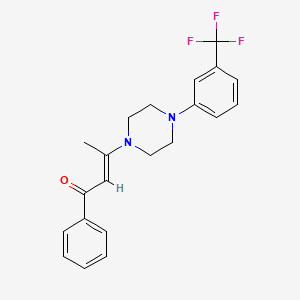
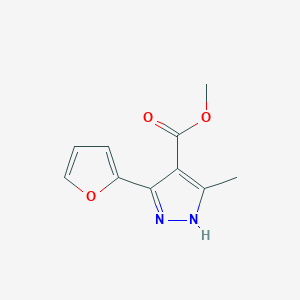
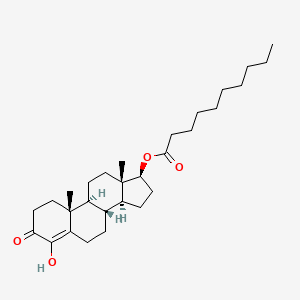
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)
![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

